ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate
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Overview
Description
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate is a synthetic organic compound characterized by the presence of difluorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties may be useful in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies investigating the biological activity of difluorophenyl and trifluoromethyl-containing compounds.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: Similar in structure but lacks the hydrazono group.
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: Contains a similar hydrazono group but differs in the rest of the structure.
Uniqueness
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate is unique due to the combination of its hydrazono and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .
Biological Activity
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate is a synthetic compound characterized by its unique structure, which includes a hydrazono group and trifluoromethyl substituents. Its molecular formula is C12H9F5N2O3 with a molecular weight of approximately 324.203 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiproliferative, and antibacterial properties.
The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline followed by treatment with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Table 1: Synthetic Routes and Yields
Step | Reactants | Conditions | Yield (%) |
---|---|---|---|
1 | 3,4-Difluoroaniline + Ethyl Acetoacetate | Reflux in acetic acid | 72% |
2 | Intermediate + Hydrazine Hydrate | Reflux in acetic acid | 67% |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating passage through biological membranes and increasing bioavailability .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in various cell lines .
Antiproliferative Effects
The compound has also shown promising antiproliferative effects against several cancer cell lines. For instance, studies have reported that it inhibits cell proliferation in breast cancer and leukemia models through mechanisms involving apoptosis induction and cell cycle arrest .
Antibacterial Properties
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Case Studies
- Anti-inflammatory Study : A study involving the treatment of RAW264.7 macrophages showed that the compound reduced nitric oxide production significantly compared to controls.
- Antiproliferative Study : In a comparative analysis against standard chemotherapeutics like doxorubicin, the compound exhibited similar or enhanced antiproliferative effects on MCF-7 breast cancer cells.
- Antibacterial Study : Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that indicate potential as a therapeutic agent in treating bacterial infections.
Properties
IUPAC Name |
ethyl (Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5N2O3/c1-2-22-11(21)9(10(20)12(15,16)17)19-18-8-4-3-6(13)5-7(8)14/h3-5,20H,2H2,1H3/b10-9-,19-18? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWKWBLDGBLPJD-NBFCZWCFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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